Protonitazene

描述

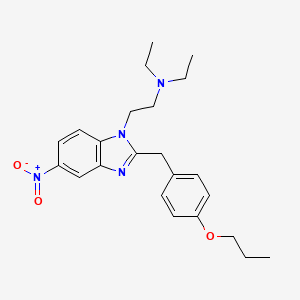

Structure

2D Structure

3D Structure

属性

CAS 编号 |

95958-84-2 |

|---|---|

分子式 |

C23H30N4O3 |

分子量 |

410.5 g/mol |

IUPAC 名称 |

N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |

InChI |

InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 |

InChI 键 |

SJHUJFHOXYDSJY-UHFFFAOYSA-N |

规范 SMILES |

CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

Elucidation of the Protonitazene Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. Protonitazene is a potent synthetic opioid and a controlled substance in many jurisdictions. The synthesis of such compounds is illegal without proper licensing and should only be conducted by qualified professionals in a controlled and legally sanctioned laboratory setting. This guide is for informational purposes and does not endorse or encourage the illicit production of controlled substances.

Abstract

This compound, a potent benzimidazole-derived synthetic opioid, has emerged as a significant compound of interest within the scientific and forensic communities. Understanding its synthesis is crucial for the development of analytical standards, metabolic studies, and the creation of countermeasures. This technical guide provides a detailed elucidation of the primary synthesis pathway for this compound, including experimental protocols for key reactions, quantitative data where available, and visualizations of the chemical transformations and experimental workflows. The synthesis is a multi-step process commencing with the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670), followed by a regioselective reduction and a final cyclocondensation reaction to form the benzimidazole (B57391) core.

Overview of the Synthetic Pathway

The most commonly described synthetic route to this compound involves a three-step sequence:

-

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-2,4-dinitroaniline. This initial step involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with N,N-diethylethylenediamine.

-

Step 2: Regioselective reduction to N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine. The dinitro compound is selectively reduced to the corresponding ortho-phenylenediamine derivative. The nitro group ortho to the amino substituent is preferentially reduced.

-

Step 3: Cyclocondensation to form this compound. The resulting diamine is then reacted with an imidate, specifically ethyl 2-(4-propoxyphenyl)acetimidate, to form the final this compound molecule.

This overall pathway is depicted in the following workflow diagram.

Detailed Experimental Protocols

Synthesis of 4-propoxyphenylacetonitrile (Precursor to the Imidate)

The synthesis of the key precursor, 4-propoxyphenylacetonitrile, can be achieved from 4-propoxybenzaldehyde.

Reaction:

4-Propoxybenzaldehyde → 4-propoxyphenylacetonitrile

Protocol: A detailed protocol for a similar transformation, the synthesis of p-chlorophenyl acetonitrile, can be adapted. This involves the conversion of the aldehyde to the corresponding benzyl (B1604629) halide, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Synthesis of N-(2-(diethylamino)ethyl)-2,4-dinitroaniline

Reaction:

1-Chloro-2,4-dinitrobenzene + N,N-Diethylethylenediamine → N-(2-(diethylamino)ethyl)-2,4-dinitroaniline

Protocol:

To a stirred solution of 1-chloro-2,4-dinitrobenzene (15 g, 74.05 mmol) in ethanol (150 mL), N,N-diethylethane-1,2-diamine (12.94 g, 111.08 mmol) is added at room temperature. The reaction mixture is then heated to 80-85°C for 16 hours. After completion of the reaction, an aqueous ammonia (B1221849) solution is added, leading to the formation of a solid precipitate. The solid is filtered to afford N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine.

Quantitative Data:

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| N-(2-(diethylamino)ethyl)-2,4-dinitroaniline | 15 (1-chloro-2,4-dinitrobenzene) | 15 | 72 |

Step 2: Regioselective reduction to N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Reaction:

N-(2-(diethylamino)ethyl)-2,4-dinitroaniline → N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine

Protocol:

N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine (15 g, 53.19 mmol) is combined with ethanol (150 mL). This solution is subsequently added to a pre-mixed solution of aqueous ammonium sulfide (10.8 g, 159.57 mmol) in ethanol (300 mL) and water (150 mL) at 60°C over 30 minutes. The reaction mixture is then stirred for 24 hours at 80-85°C. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Water is added to the reaction mixture, and the product is extracted with dichloromethane (B109758) (DCM).

Quantitative Data:

| Compound | Starting Material (g) | Product (g) | Yield (%) |

| N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine | 15 | 11 | Not specified |

Step 3: Cyclocondensation to form this compound

Reaction:

N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine + Ethyl 2-(4-propoxyphenyl)acetimidate → this compound

Sub-step 3a: Formation of the Imidate (Pinner Reaction)

Reaction:

4-Propoxyphenylacetonitrile + Ethanol + HCl → Ethyl 2-(4-propoxyphenyl)acetimidate hydrochloride

Protocol (General Pinner Reaction):

Dry hydrogen chloride gas is bubbled through a cooled (0-5°C) solution of the nitrile (1 equivalent) in anhydrous ethanol (1.1-1.2 equivalents). The reaction is stirred at a low temperature for several hours. The resulting imidate salt often precipitates from the solution and can be collected by filtration.

Sub-step 3b: Cyclocondensation

Protocol:

N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine is dissolved in a suitable solvent, such as dichloromethane. To this solution, ethyl 2-(4-propoxyphenyl)acetimidate hydrochloride is added, along with a catalyst if necessary. The reaction mixture is heated and refluxed for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with an aqueous base and extracting the product with an organic solvent. The final product is then purified, typically by column chromatography.

Signaling Pathways and Logical Relationships

The synthesis of this compound is a logical progression of well-established organic reactions. The following diagram illustrates the relationships between the key reactants and intermediates.

Quantitative Data Summary

While a complete set of quantitative data for the entire this compound synthesis from a single source is not publicly available, the following table summarizes known data and expected analytical characteristics.

| Step | Reaction | Reagents & Conditions | Expected/Reported Yield | Analytical Data (Final Product) |

| 1 | Nucleophilic Aromatic Substitution | Ethanol, 80-85°C, 16h | ~72% | MS (m/z): 411.2390 ([M+H]+) |

| 2 | Regioselective Reduction | Ammonium sulfide, Ethanol/Water, 80-85°C, 24h | Moderate to high | ¹H NMR: Signals corresponding to the diethylaminoethyl, propoxybenzyl, and benzimidazole protons. |

| 3 | Cyclocondensation | Acid catalyst, Heat | Variable | LC-MS/MS: Characteristic fragmentation pattern. |

Conclusion

The synthesis of this compound follows a well-defined and logical chemical pathway, utilizing established organic reactions. This guide provides a comprehensive overview of this synthesis, detailing the necessary steps and providing protocols based on available literature for the specific intermediates and analogous compounds. The provided diagrams and data tables offer a clear and concise summary for researchers in the fields of synthetic chemistry, pharmacology, and forensic science. Further research to establish definitive yields and detailed spectroscopic data for each intermediate in a single, continuous synthesis would be of significant value to the scientific community.

Protonitazene: A Technical Guide to its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific and medical communities. First synthesized in the 1950s, it has recently resurfaced on the illicit drug market, necessitating a thorough understanding of its chemical and pharmacological properties for forensic analysis, clinical toxicology, and the development of potential countermeasures.[1][2][3] This technical guide provides an in-depth overview of the chemical structure, characterization, and pharmacological profile of this compound, tailored for researchers, scientists, and drug development professionals.

This compound is chemically known as N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine.[1][3] It is a structural isomer of isotonitazene, sharing the same molecular weight, which presents a challenge for analytical differentiation.[4][5]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine | [2][3] |

| Synonyms | Pronitazene, Propoxynitazene | [5] |

| Chemical Formula | C23H30N4O3 | [2] |

| Molar Mass | 410.518 g·mol−1 | [2] |

| Appearance | White, yellow, or brown powder; crystalline solid | [3] |

| Melting Point | 115–116 °C (hydrochloride salt) | [4] |

| Solubility (hydrochloride salt) | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL | [4][6] |

Pharmacological Profile

This compound is a potent and selective agonist of the µ-opioid receptor (MOR), which mediates its analgesic and euphoric effects, as well as its significant respiratory depressant activity.[1][4][7] Its effects can be reversed by opioid antagonists like naloxone.[3][4]

Receptor Binding and Functional Activity

In vitro studies have demonstrated that this compound exhibits a high affinity for the µ-opioid receptor. Its potency is reported to be comparable to or greater than that of fentanyl and significantly higher than that of morphine.[1][3][4]

| Parameter | This compound | Fentanyl | Morphine | Reference |

| MOR Binding Affinity (Ki, nM) | ||||

| Study 1 | 21.5 | 4.8 | 2.9 | [4] |

| Study 2 | 1.09 ± 0.17 | 2.17 ± 0.27 | 3.04 ± 0.28 | [4] |

| MOR Functional Potency (EC50, nM) | ||||

| Study 1 | 0.14 | 0.10 | 1.21 | [4] |

| Study 2 | 0.07–0.35 ng/mL | 0.037–1.56 ng/mL | 0.49–20.94 ng/mL | [1] |

| Antinociceptive Potency (ED50, mg/kg) | 0.035 | 0.035 | 4.9 | [4] |

| MOR Efficacy (% DAMGO) | 109 | 98 | 99 | [4] |

Note: Values across different studies may vary due to different experimental conditions.

Chemical Synthesis and Metabolism

The synthesis of this compound was first reported in the late 1950s.[4] A common synthetic route involves the substitution of 1-chloro-2,4-dinitrobenzene (B32670) with 2-diethylaminoethylamine, followed by regioselective reduction of the ortho-nitro group and subsequent condensation with an n-propoxyphenyl imidate.[4]

The primary metabolite of this compound is 4'-hydroxy-nitazene, formed through O-dealkylation.[1][8] This metabolite is common to several nitazenes and can be a useful biomarker for detecting exposure.[1][8]

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Generalized Synthetic Workflow

Caption: Generalized Synthetic Workflow for this compound.

µ-Opioid Receptor Signaling Pathway

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Analytical Characterization

The identification and quantification of this compound in biological and non-biological samples are crucial for forensic and clinical purposes. Various analytical techniques are employed for its characterization.

Analytical Data Summary

| Technique | Sample Type | Key Findings/Parameters | Reference |

| GC-MS | Reference Material, Biological Samples | Used for identification. Isomers like isotonitazene have similar fragmentation patterns requiring chromatographic separation. | [4][5][9][10] |

| LC-MS/MS | Blood, Urine, Hair | Published methods for identification and quantification. Allows for separation of isomers. | [4][10][11] |

| Precursor Ion: m/z 411.2396 ([M+H]+) | [12][13] | ||

| Product Ions: m/z 100.1120, 72.0808, 44.0495 | [12] | ||

| LC-QTOF-MS | Reference Material, Biological Samples | Retention Time: ~7.32 min (specific column and conditions) | [5] |

| FTIR | Powder | Provides characteristic peaks for nitazenes. | [9] |

| NMR | Reference Material | Used for structural confirmation of synthetic this compound. | [4][10] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are often proprietary or described in dense scientific literature. The following provides a generalized overview of the methodologies cited.

Synthesis

A general synthesis approach, as described in the literature, involves a multi-step process:

-

Nucleophilic Aromatic Substitution: Reacting 1-chloro-2,4-dinitrobenzene with N,N-diethylethane-1,2-diamine.

-

Regioselective Reduction: Selective reduction of the nitro group ortho to the secondary amine. This is a critical step to form the o-phenylenediamine precursor.

-

Condensation/Cyclization: Reacting the resulting diamine with a derivative of 4-propoxyphenylacetic acid (such as an imidate) to form the benzimidazole ring system of this compound.

For detailed experimental conditions, including specific reagents, solvents, reaction times, and temperatures, it is essential to consult the primary synthetic chemistry literature.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Blood

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from the biological matrix.

-

Chromatography:

-

Column: A C18 or biphenyl (B1667301) column is often used for separation.[5][14]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol/acetonitrile) is employed.[5][15]

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

-

Sample Preparation: Samples are typically derivatized to improve their chromatographic properties.

-

Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: The mass spectrum is scanned over a specific mass range to identify characteristic fragment ions.

-

It is critical to use a certified reference standard for this compound to confirm its identity based on retention time and mass spectral data, especially to differentiate it from its isomer, isotonitazene.[4][5]

Conclusion

This compound is a potent synthetic opioid with a complex chemical structure and significant pharmacological activity. A thorough understanding of its synthesis, characterization, and biological effects is paramount for the scientific community. The data and methodologies presented in this guide provide a foundational resource for researchers working on the detection, analysis, and mitigation of the effects of this and other emerging synthetic opioids. The continued development and validation of analytical methods are essential for keeping pace with the evolving landscape of novel psychoactive substances.

References

- 1. A Comprehensive Narrative Review of this compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. cdn.who.int [cdn.who.int]

- 5. cfsre.org [cfsre.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Site Maintenance [deadiversion.usdoj.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of highly potent synthetic opioid nitazene analogs and their positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accidental this compound intoxication: clinical management and detection of a novel opioid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the Metabolic Profiles Associated with this compound and Protonitazepyne in Two Severe Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. policija.si [policija.si]

Protonitazene's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, exerts its effects primarily through its action as a robust agonist at the mu-opioid receptor (MOR). Its interaction with opioid receptors is characterized by high binding affinity and potent activation, leading to profound analgesic effects but also a significant risk of respiratory depression and other adverse effects typical of classical opioids. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding and functional characteristics at opioid receptors, the subsequent intracellular signaling cascades, and the experimental methodologies used for its pharmacological characterization.

Quantitative Analysis of this compound's Opioid Receptor Activity

The following tables summarize the key quantitative parameters defining this compound's interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors, with comparative data for fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Kappa-Opioid Receptor (KOR) |

| This compound | 1.09 - 21.5 | 1796 | 579 |

| Fentanyl | 2.17 - 4.8 | 356 | 204 |

| Morphine | 2.9 - 3.04 | 294 | 74 |

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (EC50, nM) and Efficacy (% of DAMGO)

| Compound | Mu-Opioid Receptor (MOR) EC50 | Mu-Opioid Receptor (MOR) Efficacy (% DAMGO) |

| This compound | 0.14 | 109% |

| Fentanyl | 0.10 | 98% |

| Morphine | 1.21 | 99% |

EC50 represents the concentration of the drug that gives a half-maximal response. Efficacy is the maximal response relative to the standard full agonist DAMGO.

Table 3: In Vivo Antinociceptive Potency (ED50, mg/kg)

| Compound | Hot Plate Test (mice) |

| This compound | 0.035 |

| Fentanyl | 0.035 |

| Morphine | 4.9 |

ED50 is the dose of a drug that is pharmacologically effective for 50% of the population.

Signaling Pathways of this compound at the Mu-Opioid Receptor

Upon binding to the mu-opioid receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o).

Caption: this compound-induced G-protein signaling at the MOR.

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin-2. This interaction is involved in receptor desensitization, internalization, and can initiate a separate wave of signaling. Some studies suggest that this compound's signaling may not be significantly biased towards either the G-protein or β-arrestin-2 pathway[1].

Caption: β-Arrestin-2 recruitment following MOR activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for opioid receptors.

-

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the mu-opioid receptor.

-

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO-hMOR cells).

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

-

Test compound: this compound.

-

Non-specific binding control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

-

Objective: To quantify the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon MOR activation by this compound.

-

Materials:

-

Cell membranes expressing hMOR.

-

[³⁵S]GTPγS.

-

Unlabeled GTPγS (for non-specific binding).

-

GDP.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, cell membranes (10-20 µg protein/well), and GDP (e.g., 10 µM).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification and Analysis: Measure radioactivity and plot specific binding against the logarithm of the this compound concentration to determine EC50 and Emax values.

-

Caption: Workflow for a [³⁵S]GTPγS binding assay.

3. cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

-

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing MOR.

-

Materials:

-

CHO-hMOR cells.

-

This compound.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., HTRF-based).

-

-

Procedure:

-

Cell Plating: Seed CHO-hMOR cells in a 384-well plate and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate.

-

Stimulation: Add forskolin to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format (e.g., HTRF), where a fluorescent signal is inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the inhibition of the forskolin-stimulated cAMP signal against the logarithm of the this compound concentration to determine the IC50 value.

-

4. β-Arrestin-2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin-2 to the activated MOR.

-

Objective: To measure this compound-induced β-arrestin-2 recruitment to the MOR.

-

Materials:

-

Engineered cell line co-expressing MOR and a β-arrestin-2 fusion protein (e.g., PathHunter® β-arrestin assay).

-

This compound.

-

Detection reagents.

-

-

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well plate.

-

Compound Addition: Add serial dilutions of this compound.

-

Incubation: Incubate for 60-90 minutes at 37°C.

-

Signal Development: Add detection reagents that generate a chemiluminescent or fluorescent signal upon β-arrestin-2 recruitment.

-

Measurement and Analysis: Read the signal and plot it against the logarithm of the this compound concentration to determine EC50 and Emax values.

-

In Vivo Assay

1. Hot Plate Test

This test assesses the antinociceptive (pain-relieving) effects of this compound in animal models.

-

Objective: To measure the latency of a pain response to a thermal stimulus in mice treated with this compound.

-

Materials:

-

Mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55°C).

-

This compound.

-

Vehicle control.

-

Positive control (e.g., morphine).

-

-

Procedure:

-

Acclimation: Acclimatize the mice to the experimental room.

-

Baseline Measurement: Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound, vehicle, or morphine to different groups of mice (e.g., via subcutaneous injection).

-

Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate and record the reaction latency.

-

Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the ED50 from the dose-response curve.

-

Caption: Workflow for the in vivo hot plate test.

Conclusion

This compound is a highly potent mu-opioid receptor agonist. Its mechanism of action is primarily driven by its high affinity for the MOR and its efficacy in activating G-protein signaling pathways, which leads to its powerful analgesic effects. The in vitro and in vivo data consistently demonstrate that its potency is comparable to or greater than that of fentanyl. Understanding the detailed pharmacology of this compound is crucial for the development of potential therapeutic interventions, for managing its abuse, and for the forensic identification of this dangerous substance.

References

Protonitazene: A Technical Guide to its Pharmacological Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole (nitazene) class. First synthesized in the 1950s, it has recently emerged on the illicit drug market, posing a significant public health risk due to its high potency.[1][2][3] This document provides a comprehensive technical overview of the pharmacological effects of this compound observed in animal models, focusing on its interaction with opioid receptors, in vivo efficacy, and metabolic profile. It is intended to serve as a resource for researchers and professionals in pharmacology and drug development. All quantitative data are presented in tabular format for clarity, and key methodologies are detailed. Visual diagrams of pathways and workflows are provided using the DOT language.

Pharmacodynamics

This compound primarily exerts its effects through potent agonism at the µ-opioid receptor (MOR).[1][2] Its pharmacological activity is characterized by high affinity and efficacy at this receptor, which is consistent with classic opioid analgesics but with significantly greater potency than morphine and comparable to or exceeding that of fentanyl in some assays.[1][4]

Opioid Receptor Binding Affinity and Functional Activity

In vitro studies have consistently demonstrated that this compound is a selective and potent µ-opioid receptor agonist.[2] Competitive binding assays and functional assays reveal its high affinity and efficacy compared to reference opioids.

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM) of this compound and Reference Opioids.

| Compound | µ-Opioid Receptor (MOR) Kᵢ (nM) | δ-Opioid Receptor (DOR) Kᵢ (nM) | κ-Opioid Receptor (KOR) Kᵢ (nM) | Source |

|---|---|---|---|---|

| This compound | 21.5 | 1796 | 579 | [1] |

| This compound | 1.09 ± 0.17 | - | - | [1] |

| Fentanyl | 4.8 | 356 | 204 | [1] |

| Morphine | 2.9 | 294 | 74 | [1] |

Note: Lower Kᵢ values indicate higher binding affinity. Data presented from multiple studies may vary based on experimental conditions.

Table 2: In Vitro µ-Opioid Receptor Functional Potency (EC₅₀) and Efficacy.

| Compound | Assay | EC₅₀ (nM) | Efficacy (% of DAMGO) | Source |

|---|---|---|---|---|

| This compound | - | 0.14 | 109% | [1] |

| Fentanyl | - | 0.10 | 98% | [1] |

| Morphine | - | 1.21 | 99% | [1] |

Note: EC₅₀ is the half-maximal effective concentration. DAMGO is a standard MOR agonist peptide.

Mu-Opioid Receptor (MOR) Signaling Pathway

As a potent MOR agonist, this compound initiates a well-characterized intracellular signaling cascade upon binding to the receptor. This G-protein coupled receptor (GPCR) primarily couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This cascade ultimately results in reduced neuronal excitability and neurotransmitter release, producing analgesic and other opioid-related effects.

Caption: this compound-Activated MOR Signaling Pathway.

In Vivo Pharmacological Effects in Animal Models

Studies in rodent models confirm the potent opioid-like effects of this compound, including robust antinociception and behavioral changes consistent with MOR activation.

Analgesic Effects

This compound demonstrates potent antinociceptive (analgesic) effects in preclinical studies. The rodent tail-withdrawal test is a standard measure of thermal pain response used to quantify the analgesic potency of opioids.

Table 3: Antinociceptive Potency (ED₅₀) of this compound in Rodent Tail-Withdrawal Test.

| Compound | Administration Route | ED₅₀ (mg/kg) | Potency vs. Morphine | Potency vs. Fentanyl | Source |

|---|---|---|---|---|---|

| This compound | Subcutaneous (s.c.) | 0.035 | ~140x greater | Equivalent | [1] |

| Fentanyl | Subcutaneous (s.c.) | 0.035 | ~140x greater | - | [1] |

| Morphine | Subcutaneous (s.c.) | 4.9 | - | - | [1] |

Note: ED₅₀ is the dose required to produce a maximal effect in 50% of the population.

The analgesic effects of this compound are reversed by the opioid antagonist naltrexone, confirming that its primary mechanism of action is through the µ-opioid receptor.[1]

Behavioral Effects

Drug discrimination paradigms are used to assess the subjective effects of a drug in animal models, providing insight into its abuse potential. In these studies, animals are trained to recognize the effects of a specific drug (e.g., morphine) and respond accordingly to receive a reward. This compound fully substitutes for the discriminative stimulus effects of morphine, indicating it produces similar subjective effects.[1]

Table 4: Potency (ED₅₀) in Morphine Drug Discrimination Paradigm in Rats.

| Compound | Administration Route | ED₅₀ (mg/kg) | Potency vs. Morphine | Potency vs. Fentanyl | Source |

|---|---|---|---|---|---|

| This compound | Subcutaneous (s.c.) | 0.008 | 100x greater | 0.5x (less potent) | [1] |

| Fentanyl | Subcutaneous (s.c.) | 0.004 | 200x greater | - | [1] |

| Morphine | Subcutaneous (s.c.) | 0.8 | - | - |[1] |

In mice, this compound has been shown to induce other typical opioid-like effects, including hyper-locomotion and hypothermia.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacological data. The following sections outline the standard protocols used in the cited animal studies.

Opioid Receptor Binding Assay

This in vitro assay measures the affinity of a test compound for a specific receptor.

-

Preparation: Membranes are prepared from rat brain tissue or cells heterologously expressing human opioid receptors (e.g., CHO cells).[5]

-

Assay: A fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).[5]

-

Detection: After incubation, the membranes are washed to remove unbound ligand, and the amount of bound radioactivity is measured.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Rodent Tail-Withdrawal Test

This in vivo assay assesses analgesic efficacy by measuring the latency to withdraw the tail from a noxious heat source.

Caption: Rodent Tail-Withdrawal Experimental Workflow.

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Procedure: A baseline tail-withdrawal latency is determined by immersing the distal portion of the tail in a temperature-controlled water bath (e.g., 52-55°C). A cut-off time (e.g., 15 seconds) is used to prevent tissue damage.

-

Dosing: Animals are administered various doses of this compound, a reference compound (e.g., morphine), or vehicle, typically via subcutaneous injection.

-

Testing: At specific time points after administration, the tail-withdrawal latency is re-measured.

-

Endpoint: The data are often converted to the percentage of maximum possible effect (%MPE) and used to calculate the ED₅₀ value.

Pharmacokinetics and Metabolism

While detailed in vivo pharmacokinetic studies in animal models are not extensively published, in vitro studies using human liver microsomes (HLM) and S9 fractions have provided initial insights into the metabolic pathways of this compound.

Metabolic Pathway

This compound is primarily metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP2B6.[2][6] The primary metabolic reaction is O-dealkylation of the n-propoxy group on the benzyl (B1604629) moiety, leading to the formation of 4'-hydroxy-nitazene. This metabolite is common to several nitazene (B13437292) compounds and may serve as a biomarker for their use.[2]

Caption: Primary Metabolic Pathway of this compound.

Conclusion

The available data from animal models conclusively identify this compound as a highly potent and efficacious µ-opioid receptor agonist. Its analgesic potency is equivalent to that of fentanyl and significantly greater than morphine in the rodent tail-withdrawal test.[1] Furthermore, its ability to fully substitute for morphine in drug discrimination studies suggests a high potential for abuse.[1] The primary mechanism of action is mediated through the µ-opioid receptor, leading to classic opioid-like effects. Understanding the distinct pharmacological profile of this compound is critical for the development of detection methods, clinical management of overdose, and scheduling policies. Continued research is necessary to fully characterize its pharmacokinetic profile, respiratory depressant effects, and long-term consequences in animal models.

References

- 1. cdn.who.int [cdn.who.int]

- 2. A Comprehensive Narrative Review of this compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cfsre.org [cfsre.org]

- 5. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Protonitazene: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Protonitazene is a potent synthetic opioid of the benzimidazole (B57391) class, structurally related to etonitazene.[1][2] First synthesized in the 1950s as a potential analgesic, it was never approved for therapeutic use due to a high risk of adverse effects.[3][4] In recent years, this compound has emerged as a novel psychoactive substance (NPS) in the illicit drug market, posing a significant public health concern due to its high potency, which is estimated to be approximately three times that of fentanyl.[1][4] Understanding the physicochemical properties of this compound, such as its solubility and stability, is crucial for forensic toxicologists, analytical chemists, and researchers developing detection methods and studying its pharmacology. This guide provides an in-depth overview of the current scientific knowledge on the solubility and stability of this compound.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. This compound is typically available as a hydrochloride salt, which is a white powder or crystalline solid.[3] The solubility of this compound hydrochloride has been determined in several organic solvents and buffer solutions.

Table 1: Solubility of this compound Hydrochloride and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound Hydrochloride | Dimethylformamide (DMF) | 25 mg/mL | [3] |

| Dimethyl sulfoxide (B87167) (DMSO) | 20 mg/mL | ||

| Ethanol | 10 mg/mL | ||

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] | |

| N-Pyrrolidino this compound | Dimethylformamide (DMF) | 5 mg/mL | [6][7] |

| Dimethyl sulfoxide (DMSO) | 3 mg/mL | [6][7] | |

| Ethanol | 2 mg/mL | [6][7] |

Note: While some online forums mention that this compound is readily soluble in water, definitive empirical data on its aqueous solubility is limited.[3]

Stability of this compound

Stability studies are essential for understanding the degradation patterns of a compound, which is vital for the correct interpretation of toxicological results and for determining appropriate sample storage conditions.[8] Studies have shown that the stability of this compound is dependent on the storage temperature and the concentration of the analyte in the matrix.

Table 2: Stability of this compound in Biological Matrices

| Matrix | Concentration | Storage Condition | Duration | Stability Findings | Reference |

| Blood | 10 ng/mL | Room Temperature | 14 days | Unstable, degradation observed. | [8][9] |

| 10 ng/mL | 4°C | 60 days | Stable. | [8][9] | |

| Dried Blood Spots (DBS) | 1 ng/mL | Room Temperature | 30 days | Not detectable. | [8][9] |

| 1 ng/mL | 4°C | 30 days | Decreased to 69% of the initial concentration. | [8][9] | |

| 5 ng/mL | Room Temperature | 30 days | Quantified at 90% of the initial concentration. | [8][9] | |

| 5 ng/mL | 4°C | 30 days | Decreased to 45% of the initial concentration. | [8][9] |

Summary of Findings: this compound shows significant degradation at room temperature, especially at low concentrations.[8][9] For short-term storage, refrigeration at 4°C appears to be a more suitable condition for preserving the integrity of the analyte in blood samples.[8][9] The stability in dried blood spots also shows concentration-dependent degradation, with better stability observed at higher concentrations.[8][9]

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a specific solvent.

-

Preparation: An excess amount of this compound hydrochloride powder is added to a known volume of the solvent (e.g., DMSO, ethanol, buffered solution) in a sealed, clear container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: A precise volume of the clear supernatant (the saturated solution) is carefully removed. This sample is then diluted with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor, typically expressed in mg/mL.

Protocol for Stability Assessment in a Biological Matrix (e.g., Blood)

This protocol outlines the steps to evaluate the stability of this compound in whole blood under various storage conditions.

-

Spiking: Blank whole blood samples are fortified (spiked) with a known concentration of this compound (e.g., 1 ng/mL and 5 ng/mL) from a stock solution.[8][9]

-

Aliquoting and Storage: The spiked blood samples are divided into aliquots and stored under different temperature conditions:

-

Room Temperature (approx. 20-25°C)

-

Refrigerated (4°C)

-

Frozen (-20°C)

-

-

Time Points: Samples are analyzed at specific time intervals to assess degradation. Typical time points include Day 0 (baseline), Day 1, Day 7, Day 14, Day 30, and Day 60.[8][9]

-

Sample Preparation: At each time point, an aliquot from each storage condition is thawed (if frozen) and subjected to a sample extraction procedure (e.g., protein precipitation or solid-phase extraction) to isolate this compound and remove matrix interferences. An internal standard is added to correct for extraction variability.

-

Analysis: The extracted samples are analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) method for accurate quantification.[8][10]

-

Data Evaluation: The concentration of this compound at each time point is compared to the baseline concentration (Day 0). The percentage of the remaining compound is calculated to determine its stability under each condition. A compound is often considered stable if the measured concentration is within ±15% of the initial concentration.

Visualizations

Experimental and Logical Workflows

Caption: Workflow for Solubility Determination.

Caption: Workflow for a Stability Study.

Signaling Pathway

This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR).[3][10]

Caption: Simplified µ-Opioid Receptor Signaling.

References

- 1. cfsre.org [cfsre.org]

- 2. This compound hydrochloride | 119276-01-6 | UEA27601 [biosynth.com]

- 3. cdn.who.int [cdn.who.int]

- 4. academic.oup.com [academic.oup.com]

- 5. caymanchem.com [caymanchem.com]

- 6. cdn.who.int [cdn.who.int]

- 7. caymanchem.com [caymanchem.com]

- 8. Evaluation of Short-Term Stability of Different Nitazenes Psychoactive Opioids in Dried Blood Spots by Liquid Chromatography-High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. A Comprehensive Narrative Review of this compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Protonitazene: A Deep Dive into its Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest in forensic and clinical toxicology. Its high potency, comparable to or exceeding that of fentanyl, necessitates a thorough understanding of its metabolic fate within the human body for accurate identification in biological samples and to comprehend its toxicological profile. This technical guide provides an in-depth overview of the metabolism of this compound, detailing the identified metabolites, the experimental protocols for their characterization, and the analytical methodologies for their detection. All quantitative data is summarized for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

This compound Metabolism

This compound undergoes extensive phase I and phase II metabolism, primarily in the liver. The main metabolic transformations include N-desethylation, hydroxylation, O-despropylation, and glucuronidation. These reactions result in a variety of metabolites, some of which may retain pharmacological activity.

Key Metabolic Pathways:

-

N-desethylation: The removal of one of the ethyl groups from the diethylaminoethyl side chain is a primary metabolic route, leading to the formation of N-desethylthis compound.

-

Hydroxylation: The addition of a hydroxyl group can occur at various positions on the this compound molecule, including the benzimidazole ring system and the propoxybenzyl group.

-

O-despropylation: Cleavage of the O-propyl group from the propoxybenzyl moiety results in the formation of a hydroxylated metabolite.

-

Nitro Reduction: The nitro group on the benzimidazole ring can be reduced to an amino group, forming 5-aminothis compound.

-

Glucuronidation: Phase I metabolites can undergo conjugation with glucuronic acid to form more water-soluble glucuronide conjugates, facilitating their excretion.

Identified Metabolites

Several metabolites of this compound have been identified in both in vitro and in vivo studies. The primary metabolites detected in human urine and blood samples include:

-

N-desethylthis compound

-

5-aminothis compound

-

4'-hydroxy-nitazene (from O-despropylation)

-

Hydroxythis compound

-

N-desethyl-O-desalkyl-nitazene

-

N-desethyl O-despropyl this compound glucuronide

The relative abundance of these metabolites can vary, with some studies suggesting that 4'-hydroxy-nitazene and N-desethyl-O-desalkyl-nitazene may be present in higher concentrations and have a longer detection window in urine compared to the parent compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data on this compound and its metabolites from various studies.

Table 1: In Vitro Intrinsic Clearance of this compound

| Biological Matrix | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| Human Liver Microsomes (HLM) | 216 | [2] |

| Human Liver S9 Fraction (HS9) | 150 | [2] |

Table 2: Concentrations of this compound and Metabolites in Post-Mortem and Clinical Samples

| Analyte | Matrix | Concentration Range (ng/mL) | Reference |

| This compound | Plasma | 6.2 - 10.7 | [3] |

| This compound | Urine | 3.1 - 9.0 | [3] |

| This compound | Femoral Blood | < LOQ - 0.8 | [4] |

| This compound | Urine | 0.4 - 2.9 | [4] |

| This compound | Bile | 3.0 - 8.0 | [4] |

| This compound | Whole Blood (non-fatal) | 0.7 - 3.0 | [5] |

| 4'-hydroxy-nitazene | Urine | Ratio to Parent: 15.9 - 38.2 | [4] |

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for studying the metabolism of this compound using human liver microsomes.

1. Reagents and Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate (B84403) Buffer (pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal Standard (e.g., this compound-d7)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration typically 0.25-0.5 mg/mL) and potassium phosphate buffer at 37°C for approximately 10 minutes.[6]

-

Initiate the metabolic reaction by adding the this compound substrate (final concentration typically 1 µM) and the NADPH regenerating system.[7]

-

Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[7]

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for LC-HRMS analysis.

3. Data Analysis:

-

Monitor the depletion of the parent compound (this compound) over time.

-

Identify and quantify the formation of metabolites.

-

Calculate the in vitro intrinsic clearance (CLint) from the rate of depletion of the parent drug.

Sample Preparation from Biological Matrices (Blood and Urine)

This section describes a general liquid-liquid extraction (LLE) procedure for the extraction of this compound and its metabolites from blood and urine.

1. Reagents and Materials:

-

Blood or Urine Sample

-

Internal Standard (e.g., isotonitazene-d7)

-

Borax (B76245) Buffer (pH 9-10.4)

-

Extraction Solvent (e.g., 70:30 N-butyl chloride:ethyl acetate)[8]

-

Reconstitution Solvent (e.g., initial mobile phase)

2. Extraction Procedure:

-

To 0.5 mL of the biological sample, add the internal standard.[8]

-

Add 1 mL of borax buffer and vortex.[8]

-

Add 3 mL of the extraction solvent and rotate for 15 minutes.[8]

-

Centrifuge at approximately 4,600 rpm for 10 minutes.[8]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.[8]

-

Reconstitute the dried extract in a suitable volume of reconstitution solvent.

-

Transfer to an autosampler vial for LC-HRMS analysis.

For urine samples, a hydrolysis step using an enzyme like β-glucuronidase may be necessary to cleave glucuronide conjugates prior to extraction.[1]

Analytical Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is the primary analytical technique for the identification and quantification of this compound and its metabolites.

1. Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm).[1]

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium (B1175870) formate.[8][9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[8]

-

Gradient: A gradient elution is employed to separate the parent compound from its metabolites. A representative gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B over the course of the run.

2. High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Ionization Source: Heated Electrospray Ionization (HESI) in positive ion mode.

-

Scan Mode: Full scan for identification and targeted MS/MS (product ion scan) for structural elucidation and confirmation.

-

Resolution: High resolution (e.g., 140,000) is crucial for accurate mass measurements and formula determination.[1]

-

Collision Energy: Ramped or fixed collision energies are used to generate characteristic fragment ions for each metabolite.

Visualizations

Caption: Major metabolic pathways of this compound.

Caption: Workflow for metabolite identification.

References

- 1. iatdmct2024.org [iatdmct2024.org]

- 2. Frontiers | Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes [frontiersin.org]

- 3. Comparison of the Metabolic Profiles Associated with this compound and Protonitazepyne in Two Severe Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaron.com [pharmaron.com]

- 8. academic.oup.com [academic.oup.com]

- 9. cfsre.org [cfsre.org]

Protonitazene: A Technical Guide to In Vitro and In Vivo Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protonitazene, a potent synthetic opioid of the benzimidazole (B57391) class, has emerged as a significant compound of interest within the scientific community due to its high potency and potential for abuse. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacology, drawing from both in vitro and in vivo studies. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its mechanism of action.

Introduction

This compound belongs to the nitazene (B13437292) group of synthetic opioids, which were first synthesized in the 1950s.[1] Although initially investigated for their analgesic properties, their development was halted due to a narrow therapeutic window and high potential for adverse effects.[1] In recent years, this compound and other nitazenes have reappeared in illicit drug markets, posing a significant public health concern. Understanding the pharmacological profile of this compound is crucial for the development of effective countermeasures and for forensic and clinical toxicology. This guide synthesizes the available scientific literature on the in vitro and in vivo properties of this compound.

In Vitro Pharmacology

In vitro studies are fundamental to characterizing the interaction of a compound with its molecular target. For this compound, these studies have primarily focused on its activity at opioid receptors.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound, comparing its receptor binding affinity, potency, and efficacy with other well-known opioids.

Table 1: Opioid Receptor Binding Affinity (Ki) of this compound and Comparators [1]

| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| This compound | 21.5 | 1796 | 579 |

| Fentanyl | 4.8 | 356 | 204 |

| Morphine | 2.9 | 294 | 74 |

Table 2: µ-Opioid Receptor (MOR) Activation Potency (EC50) and Efficacy (Emax) of this compound and Comparators [1]

| Compound | EC50 (nM) | Efficacy (% DAMGO) |

| This compound | 0.14 | 109 |

| Fentanyl | 0.10 | 98 |

| Morphine | 1.21 | 99 |

Table 3: µ-Opioid Receptor (MOR) Activation in Functional Assays [1]

| Assay | This compound Potency (EC50) | This compound Efficacy (Emax) vs. Fentanyl | This compound Efficacy (Emax) vs. Hydromorphone |

| MOR-βarr2 Recruitment | - | 107% | 174% |

| MOR-mini-Gi Recruitment | - | 129% | 365% |

Note: A lower Ki value indicates a higher binding affinity. A lower EC50 value indicates higher potency. Emax represents the maximum effect a drug can produce.

Experimental Protocols

-

Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ-opioid receptors.

-

Methodology: A competitive radioligand binding assay is typically employed.

-

Receptor Source: Cell membranes expressing the specific human opioid receptor subtype (MOR, DOR, or KOR) are used.

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-DAMGO for MOR) is used.

-

Competition: The cell membranes and radioligand are incubated with varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

-

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the µ-opioid receptor and its downstream signaling pathways.

-

Methodology: Cell-based assays that measure the recruitment of signaling molecules (G-proteins or β-arrestin2) to the activated receptor are utilized.

-

Cell Lines: HEK293 cells co-expressing the human µ-opioid receptor and a tagged signaling molecule (e.g., mini-Gi for G-protein activation or β-arrestin2) are used.

-

Agonist Stimulation: The cells are treated with varying concentrations of this compound.

-

Detection: The recruitment of the tagged signaling molecule to the receptor is measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values relative to a reference agonist like DAMGO, fentanyl, or hydromorphone.

-

In Vivo Pharmacology

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, including its analgesic properties and abuse potential.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies on this compound.

Table 4: In Vivo Potency (ED50) of this compound and Comparators in Rodent Models [1]

| Assay | This compound ED50 (mg/kg) | Fentanyl ED50 (mg/kg) | Morphine ED50 (mg/kg) |

| Tail-Withdrawal Test (Antinociception) | 0.035 | 0.035 | 4.9 |

| Drug Discrimination (Morphine Substitution) | 0.008 | 0.004 | 0.8 |

Note: ED50 is the dose that produces 50% of the maximum effect.

Experimental Protocols

-

Objective: To assess the antinociceptive (pain-relieving) effects of this compound.

-

Methodology:

-

Animal Model: Typically, mice or rats are used.

-

Apparatus: A device with a radiant heat source is focused on the animal's tail.

-

Procedure: The animal is gently restrained, and its tail is exposed to the heat source. The time it takes for the animal to flick its tail away from the heat (tail-flick latency) is recorded.

-

Drug Administration: this compound is administered, usually via subcutaneous (s.c.) injection, at various doses.

-

Measurement: Tail-flick latency is measured at different time points after drug administration. An increase in latency indicates an analgesic effect.

-

Data Analysis: Dose-response curves are constructed to determine the ED50 value.

-

-

Objective: To evaluate the central analgesic activity of this compound.

-

Methodology:

-

Animal Model: Mice or rats are used.

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 55°C).

-

Procedure: The animal is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking its paws or jumping) is recorded.

-

Drug Administration: this compound is administered at various doses.

-

Measurement: The latency to the pain response is measured at different time points after drug administration.

-

Data Analysis: The ED50 is calculated from the dose-response data.

-

-

Objective: To assess the abuse potential of this compound by determining if it produces subjective effects similar to a known drug of abuse (e.g., morphine).

-

Methodology:

-

Animal Model: Rats or pigeons are trained to press one of two levers in an operant chamber to receive a food reward.

-

Training: The animals are trained to associate the subjective effects of a training drug (e.g., morphine) with one lever and the effects of a vehicle (e.g., saline) with the other lever.

-

Testing: Once trained, the animals are administered various doses of this compound, and the percentage of responses on the drug-appropriate lever is recorded.

-

Data Analysis: Full substitution occurs if the animal predominantly presses the drug-appropriate lever after this compound administration, indicating similar subjective effects to the training drug. The ED50 for substitution is then determined.

-

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[2] Upon binding, it triggers a cascade of intracellular signaling events.

µ-Opioid Receptor Signaling

The activation of the µ-opioid receptor by this compound initiates two main signaling pathways: the G-protein pathway and the β-arrestin pathway.

-

G-protein Pathway: This is the classical pathway for opioid-mediated analgesia.

-

Binding of this compound to the MOR causes a conformational change in the receptor, leading to the activation of inhibitory G-proteins (Gi/o).

-

The activated Gα subunit inhibits adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).

-

The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

-

These events result in hyperpolarization of the neuron and reduced neurotransmitter release, ultimately leading to analgesia.

-

-

β-arrestin Pathway: This pathway is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance, although its precise role is still under investigation.[3]

-

Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin proteins are recruited to the MOR.

-

β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.

-

In vitro studies have shown that this compound activates both G-protein and β-arrestin2 recruitment, with no significant bias towards either pathway.[1]

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: µ-Opioid Receptor Signaling Pathway Activated by this compound.

Caption: General Experimental Workflow for In Vitro Studies.

Caption: General Experimental Workflow for In Vivo Studies.

Discussion and Conclusion

The available in vitro and in vivo data consistently demonstrate that this compound is a highly potent µ-opioid receptor agonist. Its binding affinity for the MOR is substantial, although slightly lower than that of fentanyl and morphine.[1] However, its functional potency and efficacy in activating the MOR are comparable to or even greater than fentanyl, and significantly higher than morphine.[1] This high potency is reflected in its in vivo effects, where it exhibits analgesic properties equivalent to fentanyl and is over 100 times more potent than morphine in antinociception assays.[1] Furthermore, drug discrimination studies indicate a high abuse potential, as it fully substitutes for the discriminative stimulus effects of morphine at very low doses.[1]

The mechanism of action of this compound is typical of a classical opioid agonist, involving the activation of the Gi/o protein pathway, which is primarily responsible for its analgesic effects. It also engages the β-arrestin pathway, which may contribute to its adverse effect profile. The lack of significant biased agonism suggests that this compound activates both pathways robustly.

References

Protonitazene: A Forensic Toxicology Technical Guide

Introduction

Protonitazene is a potent novel synthetic opioid (NSO) belonging to the 2-benzylbenzimidazole, or "nitazene," class.[1] First identified in forensic casework in May 2021, it has since emerged in the illicit drug market in North America, Europe, and Australia, contributing to a growing number of fatal and non-fatal intoxications.[2][3][4] Structurally, it is an isomer of isotonitazene, necessitating high analytical specificity for accurate identification.[1][2] In vitro pharmacological data indicates that this compound's potency is approximately three times that of fentanyl, posing a significant risk to public health.[1][3][5] This guide provides an in-depth overview of the forensic toxicology of this compound, including its mechanism of action, metabolic fate, analytical detection methods, and reported toxicological data, intended for researchers, toxicologists, and drug development professionals.

Pharmacodynamics and Mechanism of Action

This compound is a selective and robust µ-opioid receptor (MOR) agonist.[6][7] Its opioid effects are mediated through the canonical G-protein coupled receptor (GPCR) pathway. Upon binding to the MOR, it induces a conformational change that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, it promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. These actions result in hyperpolarization and reduced neuronal excitability, producing potent analgesic and central nervous system depressant effects.[8] The opioid effects, including profound respiratory depression, can be reversed by the administration of opioid antagonists like naloxone (B1662785) or naltrexone.[4][9][10]

Pharmacokinetics and Metabolism

This compound is subject to extensive metabolism, primarily in the liver. In vitro studies using human liver microsomes (HLM) and human hepatocytes have shown that the parent drug is rapidly depleted.[11][12] The primary metabolic pathways are phase I reactions including N-desethylation, O-despropylation (O-dealkylation), and hydroxylation.[13][14] These phase I metabolites can then undergo phase II conjugation, predominantly glucuronidation.[13][15] The cytochrome P450 enzymes CYP2D6, CYP2B6, and CYP2C8 have been identified as the major enzymes responsible for its metabolism.[12] Due to this rapid and extensive metabolism, the parent compound may be found at very low concentrations or be absent in biological samples, making metabolite detection crucial for confirming exposure.[13]

Quantitative In Vitro Metabolism Data

The following table summarizes key kinetic parameters from in vitro studies.

| Parameter | Butonitazene | Isotonitazene | This compound | Positive Control | Ref |

| HLM CL_int_ (µL/min/mg protein) | 309 | 221 | 216 | 150 (Verapamil) | [12] |

| HS9 CL_int_ (µL/min/mg protein) | 217 | 139 | 150 | 35 (Testosterone) | [12] |

| Hepatocytes CL_int_ (mL/min/g liver) | 2.4 | 3.0 | 3.9 | N/A | [11] |

HLM: Human Liver Microsomes; HS9: Human Liver S9 Fraction; CL_int_: Intrinsic Clearance

Analytical Methodology

The detection of this compound and its metabolites in biological matrices is primarily accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS).[6][16] These techniques provide the necessary sensitivity and specificity to detect the low concentrations typical in forensic cases and to differentiate this compound from its structural isomer, isotonitazene, which requires chromatographic separation.[9]

Sample Preparation and Analysis Protocol (Urine)

The following is a representative protocol for the analysis of this compound in urine, synthesized from published methods.[14]

-

Enzymatic Hydrolysis:

-

To cleave glucuronide conjugates, urine samples are subjected to enzymatic hydrolysis.

-

A common enzyme used is IMCSzyme RT. The reaction is typically performed at room temperature.[14]

-

-

Sample Cleanup:

-

Following hydrolysis, samples are cleaned to remove matrix interferences.

-

A simple "dilute-and-shoot" method involving dilution and filtration is often sufficient.[14]

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 100x2.1mm, 2.7µm) is used for separation.[14]

-

Mobile Phase A: 0.1% Acetic Acid in Water.[14]

-

Mobile Phase B: Acetonitrile.[14]

-

Gradient: A gradient elution program is employed to separate the analytes.

-

Flow Rate: 400 µL/min.[14]

-

Column Temperature: 45°C.[14]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Instrument: A Q-Exactive Orbitrap mass spectrometer or similar instrument is used.[14]

-

Ionization: Heated Electrospray Ionization (HESI) in positive mode.

-

Acquisition Mode: Full-MS scan mode at a resolving power of 140,000.[14]

-

Identification: Analytes are identified based on accurate mass measurement (typically within a 5 ppm window) and retention time relative to a reference standard.[14]

-

Forensic Toxicology Case Data

This compound has been identified in numerous forensic cases, including postmortem death investigations and clinical intoxications. Concentrations vary widely, and cases often involve co-intoxication with other substances, complicating the interpretation of toxic levels.[6]

This compound Concentrations in Postmortem Cases

| Specimen | Concentration Range (ng/mL or µg/L) | Mean (ng/mL) | Notes | Ref |

| Blood | 0.1 - 25 | 5.8 (n=15) | Excludes one outlier of 1400 ng/mL. All were multi-drug intoxications. | [6] |

| Blood (Femoral) | 0.33 µg/L | N/A | Fatal case, co-intoxicant Δ9-THC. | [8] |

| Blood | N/A | 286 (± 556) | Data from 9 fatal poisonings in the USA. | [9] |

| Urine | 0.4 - 2.9 | 1.7 (n=7) | [6] |

Note: 1 ng/mL is equivalent to 1 µg/L.

This compound Concentrations in Clinical/Non-Fatal Cases

| Specimen | Concentration Range (ng/mL or µg/L) | Mean (ng/mL) | Notes | Ref |

| Blood | 0.7 - 3.0 | 2.2 (n=4) | All were multi-drug intoxications. | [6] |

| Blood | 0.74 µg/L | N/A | Patient found unconscious, recovered after ventilation. | [8] |

Conclusion

This compound represents a significant and ongoing challenge for forensic and clinical toxicology. Its high potency, isomeric relationship with isotonitazene, and extensive metabolism require the use of sophisticated and validated analytical techniques like LC-HRMS for reliable detection and confirmation. The data from case reports highlight that even sub-nanogram per milliliter concentrations can be associated with severe toxicity and death, especially in the context of poly-drug use. Continued surveillance, method development, and dissemination of toxicological findings are critical for public health and safety professionals to effectively respond to the threat posed by this compound and other emerging nitazene (B13437292) analogues.

References

- 1. cfsre.org [cfsre.org]

- 2. New Synthetic Opioid this compound Increasing in Prevalence - East Tennessee Rural Health Consortium [tnopioid.utk.edu]

- 3. New Synthetic Opioid this compound Increasing in Prevalence as “Nitazenes” Gain Traction Across the United States and Canada [cfsre.org]

- 4. casereports.bmj.com [casereports.bmj.com]

- 5. forensicmag.com [forensicmag.com]

- 6. A Comprehensive Narrative Review of this compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. This compound detection in two cases of opioid toxicity following the use of tetrahydrocannabinol vape products in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.who.int [cdn.who.int]

- 10. hanleycenter.org [hanleycenter.org]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. iatdmct2024.org [iatdmct2024.org]

- 15. Metabolism of highly potent synthetic opioid nitazene analogs: N-ethyl-N-(1-glucuronyloxyethyl) metabolite formation and degradation to N-desethyl metabolites during enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the Metabolic Profiles Associated with this compound and Protonitazepyne in Two Severe Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Protonitazene: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protonitazene is a potent synthetic opioid of the 2-benzylbenzimidazole class, which has emerged as a significant compound of interest due to its high potency at the µ-opioid receptor (MOR). This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its interactions with the µ-opioid receptor. It consolidates quantitative data on its binding affinity, functional potency, and efficacy from key preclinical studies. Detailed experimental protocols for foundational assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its mechanism of action.

Introduction

This compound belongs to the "nitazene" family of synthetic opioids, a class first synthesized in the 1950s during research into novel analgesics.[1] Although these compounds showed potent analgesic effects, their development was not pursued for clinical use due to a high risk of adverse events, including a narrow therapeutic window between analgesia and respiratory depression.[1] In recent years, this compound and related compounds have resurfaced in illicit drug markets, posing a significant public health concern.

Pharmacologically, this compound is a robust µ-opioid receptor (MOR) agonist.[1] Its primary effects, including potent antinociception, are mediated through this receptor and can be reversed by opioid antagonists like naltrexone.[1] In vitro studies indicate its efficacy at the MOR is comparable to or slightly greater than that of fentanyl.[1] This guide aims to provide a detailed technical examination of its pharmacodynamic profile.

Quantitative Pharmacodynamic Profile

The pharmacodynamic activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, comparing this compound with well-characterized opioids such as fentanyl and morphine.

Table 1: Opioid Receptor Binding Affinity (Kᵢ, nM)

This table presents the equilibrium dissociation constant (Kᵢ) of this compound for the µ (MOR), δ (DOR), and κ (KOR) opioid receptors. A lower Kᵢ value indicates a higher binding affinity.

| Compound | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) | Source |

| This compound | 1.09 ± 0.17 | 1796 | 579 | [1] |